molecular formula C12H10BrNO3 B8608399 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8608399
M. Wt: 296.12 g/mol
InChI Key: OUDREQGAEBEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method involves the bromination of 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted quinoline derivatives.
  • Quinoline N-oxides.
  • Dihydroquinoline derivatives.
  • Esters and amides of quinoline carboxylic acid.

Scientific Research Applications

Chemistry: In chemistry, 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can target specific biological pathways .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the quinoline scaffold is known to impart pharmacological activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Comparison with Similar Compounds

Uniqueness: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the ethyl group on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)4-8-11(6)10(15)5-9(14-8)12(16)17/h3-5H,2H2,1H3,(H,14,15)(H,16,17)

InChI Key

OUDREQGAEBEVHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)NC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of ethyl 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate with sodium hydroxide (0.247 g), as described in Example 1c, gave 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, mp 278° C. (decomp.). δ (360 MHz, DMSO-d6) 1.14 (3H, t, CH3), 3.24 (2H, q, CH2), 6.55 (1H, s, 3-H), 7.22 (1H, d, 6-H), 8.02 (1H, d, 8-H) and 11.74 (1H, bs, NH).
Name
ethyl 7-bromo-5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step Two

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